molecular formula C13H14N2O3 B6631751 5-[(1-Pyridin-4-ylethylamino)methyl]furan-3-carboxylic acid

5-[(1-Pyridin-4-ylethylamino)methyl]furan-3-carboxylic acid

Cat. No. B6631751
M. Wt: 246.26 g/mol
InChI Key: UKUZAKJATWUYSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(1-Pyridin-4-ylethylamino)methyl]furan-3-carboxylic acid, also known as PEFCA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study. PEFCA is a furan carboxylic acid derivative that has been synthesized through various methods and has shown promising results in numerous studies.

Mechanism of Action

The mechanism of action of 5-[(1-Pyridin-4-ylethylamino)methyl]furan-3-carboxylic acid is not fully understood. However, it has been suggested that 5-[(1-Pyridin-4-ylethylamino)methyl]furan-3-carboxylic acid may exert its antitumor activity through the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. 5-[(1-Pyridin-4-ylethylamino)methyl]furan-3-carboxylic acid has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. In addition, 5-[(1-Pyridin-4-ylethylamino)methyl]furan-3-carboxylic acid has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
5-[(1-Pyridin-4-ylethylamino)methyl]furan-3-carboxylic acid has been found to possess various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting DNA synthesis. 5-[(1-Pyridin-4-ylethylamino)methyl]furan-3-carboxylic acid has also been found to possess antibacterial activity by disrupting bacterial cell membranes. In addition, 5-[(1-Pyridin-4-ylethylamino)methyl]furan-3-carboxylic acid has been found to possess anti-inflammatory properties by inhibiting the activity of COX-2.

Advantages and Limitations for Lab Experiments

5-[(1-Pyridin-4-ylethylamino)methyl]furan-3-carboxylic acid has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. 5-[(1-Pyridin-4-ylethylamino)methyl]furan-3-carboxylic acid has also been found to possess low toxicity, making it a potential candidate for further studies. However, there are also some limitations to using 5-[(1-Pyridin-4-ylethylamino)methyl]furan-3-carboxylic acid in lab experiments. 5-[(1-Pyridin-4-ylethylamino)methyl]furan-3-carboxylic acid is a relatively new compound, and its mechanism of action is not fully understood. In addition, further studies are needed to determine the optimal dosage and administration of 5-[(1-Pyridin-4-ylethylamino)methyl]furan-3-carboxylic acid.

Future Directions

There are several future directions for the study of 5-[(1-Pyridin-4-ylethylamino)methyl]furan-3-carboxylic acid. One potential direction is the investigation of its potential applications in the treatment of cancer. Further studies are needed to determine the optimal dosage and administration of 5-[(1-Pyridin-4-ylethylamino)methyl]furan-3-carboxylic acid for the treatment of various types of cancer. Another potential direction is the investigation of its potential applications in the treatment of inflammatory diseases. Further studies are needed to determine the mechanism of action of 5-[(1-Pyridin-4-ylethylamino)methyl]furan-3-carboxylic acid in inhibiting COX-2 activity. In addition, further studies are needed to determine the potential side effects of 5-[(1-Pyridin-4-ylethylamino)methyl]furan-3-carboxylic acid and its long-term safety.

Synthesis Methods

5-[(1-Pyridin-4-ylethylamino)methyl]furan-3-carboxylic acid can be synthesized through various methods. One of the most common methods involves the reaction of 4-bromomethylpyridine with furan-3-carboxylic acid in the presence of a palladium catalyst. The resulting product is then treated with ethylenediamine to yield 5-[(1-Pyridin-4-ylethylamino)methyl]furan-3-carboxylic acid. Another method involves the reaction of 4-aminomethylpyridine with furan-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting product is then purified through column chromatography to obtain 5-[(1-Pyridin-4-ylethylamino)methyl]furan-3-carboxylic acid.

Scientific Research Applications

5-[(1-Pyridin-4-ylethylamino)methyl]furan-3-carboxylic acid has been extensively studied for its potential applications in various areas of scientific research. It has been shown to possess antitumor, antimicrobial, and anti-inflammatory properties. 5-[(1-Pyridin-4-ylethylamino)methyl]furan-3-carboxylic acid has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer. It has also been shown to possess antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. In addition, 5-[(1-Pyridin-4-ylethylamino)methyl]furan-3-carboxylic acid has been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

5-[(1-pyridin-4-ylethylamino)methyl]furan-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-9(10-2-4-14-5-3-10)15-7-12-6-11(8-18-12)13(16)17/h2-6,8-9,15H,7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKUZAKJATWUYSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC=C1)NCC2=CC(=CO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(1-Pyridin-4-ylethylamino)methyl]furan-3-carboxylic acid

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